N-(4-fluoro-3-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
Description
N-(4-Fluoro-3-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a thiophen-3-ylmethyl group at the 4-position of the thiazole ring and a 4-fluoro-3-methoxyphenyl substituent at the amine nitrogen. The hydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical applications.
Properties
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2.ClH/c1-19-14-7-11(2-3-13(14)16)17-15-18-12(9-21-15)6-10-4-5-20-8-10;/h2-5,7-9H,6H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPSCQPEZMPIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC(=CS2)CC3=CSC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The thiophen-3-ylmethyl group may confer distinct solubility and steric profiles compared to pyridine or phenyl substituents .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., hydrobromide salts in ) generally exhibit higher aqueous solubility than free bases due to ionic interactions.
- Hydrogen Bonding : Protonation sites (e.g., pyridine vs. thiazole nitrogen) influence crystal packing and stability. For example, hydrobromide salts form 3D networks via N–H···Br⁻ and O–H···Br⁻ interactions .
- Lipophilicity : Thiophene and methoxy groups may reduce logP compared to chlorinated analogs, impacting membrane permeability.
Spectroscopic Characterization
IR and NMR data from analogs provide benchmarks:
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